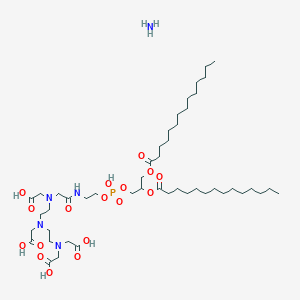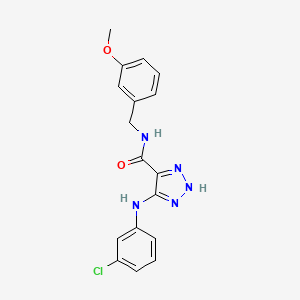![molecular formula C4H3F2N3O2S B14098805 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- CAS No. 95350-13-3](/img/structure/B14098805.png)
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a difluoromethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- can be achieved through several methods. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can be powered by sunlight, making it an environmentally friendly approach. The reaction conditions typically involve the use of hydrazines as reagents under light irradiation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the photoinduced method suggests its potential for large-scale production. The successful implementation of this method in large-scale reactions and its use in synthesizing derivatives further demonstrate its applicability .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: The difluoromethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines for arylation or alkylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications. For example, the photoinduced arylation or alkylation reactions yield azauracils, which are valuable intermediates in chemical synthesis .
Aplicaciones Científicas De Investigación
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Research into the biological activity of triazine derivatives has shown potential in developing new pharmaceuticals.
Medicine: Triazine derivatives, including this compound, are investigated for their potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- involves its interaction with specific molecular targets. The compound can undergo various chemical reactions that modify its structure and properties. These reactions often involve the formation of intermediates that interact with biological or chemical targets, leading to the desired effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triethanol: This compound is another triazine derivative with different substituents.
2,4,6-Trisubstituted 1,3,5-Triazines: These compounds are synthesized using different methods and have diverse applications in chemistry and industry.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]- is unique due to its difluoromethylthio substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other triazine derivatives may not be suitable .
Propiedades
Número CAS |
95350-13-3 |
|---|---|
Fórmula molecular |
C4H3F2N3O2S |
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
6-(difluoromethylsulfanyl)-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H3F2N3O2S/c5-3(6)12-2-1(10)7-4(11)9-8-2/h3H,(H2,7,9,10,11) |
Clave InChI |
UNZTVEQVVGJSKG-UHFFFAOYSA-N |
SMILES canónico |
C1(=O)C(=NNC(=O)N1)SC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] 2-methylbut-2-enoate](/img/structure/B14098735.png)
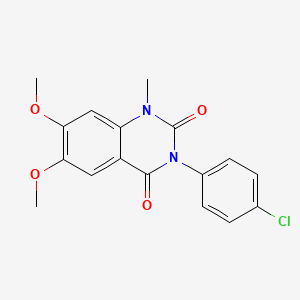
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B14098741.png)
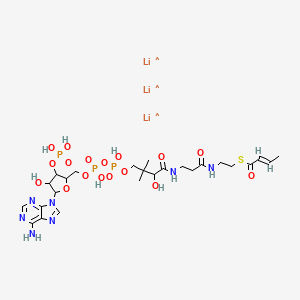
![1-(3,4-Diethoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098749.png)
![8-Benzyloxy-6-methoxy-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B14098752.png)
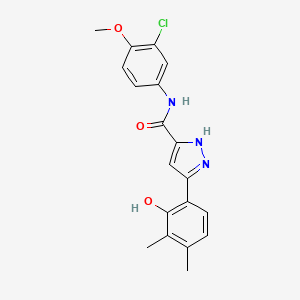
![3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098767.png)

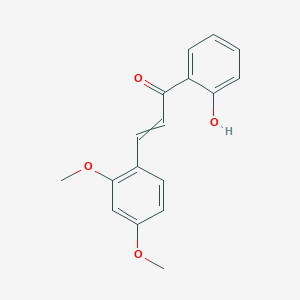
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098778.png)
![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)
